molecular formula C19H19ClN2O3 B12618454 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 920264-47-7

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one

Cat. No.: B12618454
CAS No.: 920264-47-7
M. Wt: 358.8 g/mol
InChI Key: YCJFPGDAAGVKME-UHFFFAOYSA-N
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Description

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is a complex organic compound characterized by the presence of a cyclohexanone core substituted with a 3-chloroanilino and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 3-chloroaniline and 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .

Scientific Research Applications

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920264-47-7

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(3-chloroanilino)-(4-nitrophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H19ClN2O3/c20-14-4-3-5-15(12-14)21-19(17-6-1-2-7-18(17)23)13-8-10-16(11-9-13)22(24)25/h3-5,8-12,17,19,21H,1-2,6-7H2

InChI Key

YCJFPGDAAGVKME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl

Origin of Product

United States

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